molecular formula C23H19ClN2O4S B2597490 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941907-50-2

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No. B2597490
CAS RN: 941907-50-2
M. Wt: 454.93
InChI Key: KCMHYTFZPWXSGJ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, also known as BOPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BOPB belongs to the class of sulfonyl-containing compounds, which have been found to possess various biological activities.

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

Compounds structurally similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide have been extensively studied for their applications in heterocyclic synthesis. For instance, acetoacetanilides have been utilized in the synthesis of thienopyridines and other fused derivatives, demonstrating the versatility of such compounds in generating diverse heterocyclic structures with potential pharmaceutical applications (Harb, Hussein, & Mousa, 2006). These methodologies highlight the compound's role in advancing synthetic organic chemistry, particularly in the development of new heterocyclic compounds that could serve as scaffolds for drug discovery.

Antimicrobial Activity

Research has also delved into the antimicrobial properties of compounds containing sulfonamide or related moieties. For example, new quinazolines with potential as antimicrobial agents have been synthesized, showcasing the bioactivity spectrum of these derivatives against various microbial strains. This line of research underscores the importance of such compounds in the search for new antimicrobial agents, reflecting their potential in addressing the growing concern of antibiotic resistance (Desai, Shihora, & Moradia, 2007).

Sulfonamide-Sulfonimide Tautomerism

The study of sulfonamide derivatives, including their tautomerism, provides insights into the chemical properties and reactivity of these compounds. Sulfonamide-sulfonimide tautomerism has been investigated in 1,2,4-triazine derivatives, shedding light on the structural dynamics and potential applications of these molecules in designing more effective pharmaceutical agents or materials (Branowska et al., 2022). Such studies are crucial for understanding the fundamental chemistry that underpins the biological activity and material properties of sulfonamide-based compounds.

Synthetic Applications of Metalated Sulfonamides

Furthermore, the exploration of metalated sulfonamides underscores the compound's significance in organic synthesis, particularly in the construction of complex molecules. Metalated sulfonamides have shown a wide range of synthetic applications, including the preparation of sultams, sultones, and various heterocyclic compounds. This research area highlights the compound's utility in the strategic development of new synthetic methodologies for producing complex organic molecules with precise structural features (Familoni, 2002).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHYTFZPWXSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

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